molecular formula C11H17NO3 B14353355 Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate CAS No. 90279-67-7

Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate

Cat. No.: B14353355
CAS No.: 90279-67-7
M. Wt: 211.26 g/mol
InChI Key: FDICCSDYXLDFDL-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate is a substituted acrylate ester characterized by a cyano group at position 2, a pentyloxy substituent at position 3, and an ethyl ester moiety. The pentyloxy group likely enhances lipophilicity compared to shorter alkoxy chains, influencing solubility and reactivity in organic syntheses.

Properties

CAS No.

90279-67-7

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-cyano-3-pentoxyprop-2-enoate

InChI

InChI=1S/C11H17NO3/c1-3-5-6-7-14-9-10(8-12)11(13)15-4-2/h9H,3-7H2,1-2H3

InChI Key

FDICCSDYXLDFDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC=C(C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(pentyloxy)prop-2-enoate typically involves the reaction of an aldehyde with cyanoacetic ester in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Piperidine, sodium ethoxide

    Solvents: Ethanol, methanol

    Catalysts: Acid or base catalysts depending on the reaction type

Major Products Formed

The major products formed from the reactions of this compound include substituted cyanoacrylates, enamines, and other nitrogen-containing compounds .

Scientific Research Applications

Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential use in the development of bioactive molecules with antibacterial and antitumor properties.

    Medicine: Explored for its role in the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of adhesives, coatings, and other materials

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(pentyloxy)prop-2-enoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Ethyl 2-cyano-3-(pentyloxy)prop-2-enoate with key analogs based on substituent effects, physicochemical properties, and applications.

Substituent Diversity and Structural Effects

Aromatic Substituents
  • Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate Substituent: 4-Methylphenyl. Structure: Syn-periplanar conformation across the C=C bond, with a torsion angle of 3.2° . Applications: Precursor for bioactive 2-propenoates and 2-propenoylamides .
  • Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate Substituent: 4-Hydroxyphenyl. Properties: Polar hydroxyl group enhances hydrogen bonding, affecting crystallinity and solubility . Safety: Classified as hazardous, requiring specific handling protocols .
Heteroaromatic Substituents
  • Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Substituent: Thiophene. Physicochemical Properties: Melting point 79–82°C, boiling point 340.8°C (predicted), and density 1.247 g/cm³ . Reactivity: Sulfur atom may facilitate electrophilic substitutions in synthetic pathways .
  • Ethyl 2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate Substituent: Nitrophenyl-furan. Electronic Effects: Nitro group acts as a strong electron-withdrawing group, enhancing electrophilic reactivity .
Alkoxy and Bulky Substituents
  • Ethyl (2Z)-2-cyano-3-ethoxyacrylate Substituent: Ethoxy. Stereochemistry: Z-configuration confirmed by IUPAC nomenclature . Applications: Used in synthesizing functionalized chromenes and coumarins .
  • Ethyl 2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoate Substituent: Bulky tert-butyl groups. Stability: Enhanced steric hindrance improves thermal stability but may complicate synthetic yields .

Thermodynamic and Crystallographic Properties

  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate Derivatives Thermodynamics: Heat capacities (78–370 K) and standard thermodynamic functions (e.g., entropy, enthalpy) were determined using adiabatic calorimetry, showing phase-dependent stability .
  • Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate Crystallography: Syn-periplanar conformation facilitates planar molecular packing, critical for crystal engineering .

Comparative Data Table

Compound Name Substituent Molecular Formula Key Properties Applications References
This compound Pentyloxy C11H17NO3 High lipophilicity Synthetic intermediate (inferred) N/A
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate 4-Methylphenyl C13H13NO3 Syn-periplanar conformation, mp 120°C Pharmaceutical precursors
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophene C10H9NO2S mp 79–82°C, irritant Heterocyclic synthesis
Ethyl 2-cyano-3-ethoxyacrylate Ethoxy C8H11NO3 Z-configuration Chromene/coumarin synthesis
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate 4-Hydroxyphenyl C12H11NO3 Polar, hazardous Specialty chemicals

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